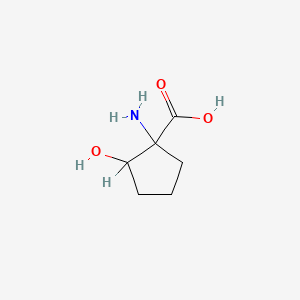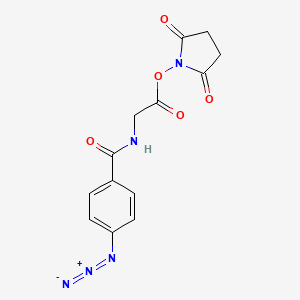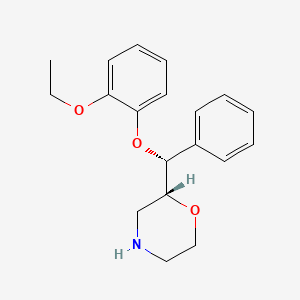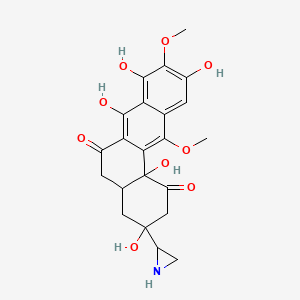
Azicemicin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azicemicin B is a natural product found in Amycolatopsis with data available.
Aplicaciones Científicas De Investigación
Antibiotic Properties
Azicemicin B, along with Azicemicin A, has been identified as a new class of antibiotics. These compounds were isolated from the culture broth of a strain closely related to Amycolatopsis sulphurea. They exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria. The molecular formula of Azicemicin B is C22H23O9N (Tsuchida et al., 1995).
Structural Characteristics
The structure of Azicemicin B was elucidated through various physico-chemical properties and NMR experiments. Its structure is identified as 3-(2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz [a]anthracene-1,6(2H,5H)-dione (Tsuchida et al., 1995).
Biosynthetic Studies
The biosynthesis of Azicemicin B involves a type II polyketide synthase. Isotope-tracer experiments with deuterium-labeled amino acids revealed that aspartic acid is the precursor of the aziridine moiety. The azicemicin gene cluster, identified through cloning and sequencing, contains genes typical for type II polyketide synthesis, including genes for adenylyl transferases, decarboxylase, an additional acyl carrier protein, and several oxygenases. This knowledge sets the stage for future biochemical studies of aziridine biosynthesis and assembly (Ogasawara & Liu, 2009).
Genome Sequencing of Producer Strain
The genome sequence of the actinobacterium Kibdelosporangium sp. MJ126-NF4, which produces Azicemicin B, was reported. This high-quality draft genome sequence was obtained using Illumina and PacBio sequencing technologies. The genome, spanning 11.75-Mbp, contains more than 11,000 genes and 22 polyketide and nonribosomal peptide natural product gene clusters, providing insights into the genetic basis of Azicemicin B production (Ogasawara et al., 2015).
Propiedades
Número CAS |
162857-75-2 |
|---|---|
Nombre del producto |
Azicemicin B |
Fórmula molecular |
C22H23NO9 |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |
InChI |
InChI=1S/C22H23NO9/c1-31-19-9-4-11(25)20(32-2)18(28)14(9)17(27)15-10(24)3-8-5-21(29,12-7-23-12)6-13(26)22(8,30)16(15)19/h4,8,12,23,25,27-30H,3,5-7H2,1-2H3 |
Clave InChI |
UYHQCZYRKRLVIT-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O |
SMILES canónico |
COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O |
Sinónimos |
azicemicin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)
![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)
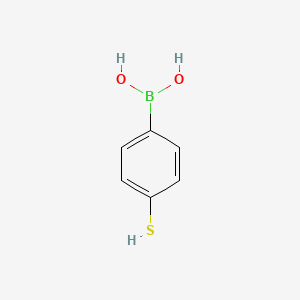
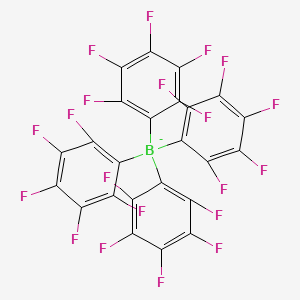
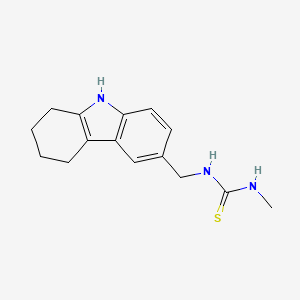
![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)
![N-[2-[oxo-(2-phenoxyethylamino)methyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1229289.png)
![1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one](/img/structure/B1229290.png)
